molecular formula C8H16N2O2 B8344849 ethyl (S)-4-methyl-piperazine-2-carboxylate

ethyl (S)-4-methyl-piperazine-2-carboxylate

Cat. No. B8344849
M. Wt: 172.22 g/mol
InChI Key: NJUYOQHZQCEQHF-ZETCQYMHSA-N
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Patent
US09340538B2

Procedure details

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate (11.54 g, 44 mmol) was reacted with Pd—C (10%, 1 g) according to the procedure as described in Example 34, Step C to give the title compound as colorless oil (6.2 g, 82%). The compound was characterized by the following spectroscopic data:
Quantity
11.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH:9]1[C:15]([O:17][CH2:18][CH3:19])=[O:16])C1C=CC=CC=1>[Pd]>[CH3:14][N:11]1[CH2:12][CH2:13][NH:8][CH:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1

Inputs

Step One
Name
Quantity
11.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)C)C(=O)OCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CC(NCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09340538B2

Procedure details

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate (11.54 g, 44 mmol) was reacted with Pd—C (10%, 1 g) according to the procedure as described in Example 34, Step C to give the title compound as colorless oil (6.2 g, 82%). The compound was characterized by the following spectroscopic data:
Quantity
11.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH:9]1[C:15]([O:17][CH2:18][CH3:19])=[O:16])C1C=CC=CC=1>[Pd]>[CH3:14][N:11]1[CH2:12][CH2:13][NH:8][CH:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10]1

Inputs

Step One
Name
Quantity
11.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)C)C(=O)OCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CC(NCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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